molecular formula C11H9N5O4 B155500 Acetylfuratrizine CAS No. 1789-26-0

Acetylfuratrizine

Cat. No. B155500
CAS RN: 1789-26-0
M. Wt: 275.22 g/mol
InChI Key: SWMPGCCDXNLPED-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylfuratrizine is a chemical compound that belongs to the class of furan derivatives. It is used in scientific research for its potential therapeutic applications.

Scientific Research Applications

Acetylfuratrizine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Acetylfuratrizine has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis.

Mechanism Of Action

The mechanism of action of acetylfuratrizine is not fully understood. However, it is believed to work by inhibiting various cellular pathways involved in inflammation and cancer growth. Acetylfuratrizine has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. It has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

Acetylfuratrizine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various diseases. Acetylfuratrizine has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages And Limitations For Lab Experiments

One advantage of using acetylfuratrizine in lab experiments is its low toxicity. It has been found to be relatively safe in animal studies, with no significant adverse effects reported. Another advantage is its availability and low cost. However, one limitation is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on acetylfuratrizine. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of acetylfuratrizine in humans. Finally, the potential of acetylfuratrizine as a therapeutic agent for various diseases needs to be explored further.
Conclusion:
In conclusion, acetylfuratrizine is a chemical compound that has potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Acetylfuratrizine can be synthesized by the reaction of furfural with acetic anhydride in the presence of a catalyst. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.

Synthesis Methods

Acetylfuratrizine can be synthesized by the reaction of furfural with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into acetylfuratrizine. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.

properties

CAS RN

1789-26-0

Product Name

Acetylfuratrizine

Molecular Formula

C11H9N5O4

Molecular Weight

275.22 g/mol

IUPAC Name

N-[6-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,2,4-triazin-3-yl]acetamide

InChI

InChI=1S/C11H9N5O4/c1-7(17)13-11-12-6-8(14-15-11)2-3-9-4-5-10(20-9)16(18)19/h2-6H,1H3,(H,12,13,15,17)/b3-2+

InChI Key

SWMPGCCDXNLPED-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)NC1=NC=C(N=N1)/C=C/C2=CC=C(O2)[N+](=O)[O-]

SMILES

CC(=O)NC1=NC=C(N=N1)C=CC2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=NC=C(N=N1)C=CC2=CC=C(O2)[N+](=O)[O-]

synonyms

acetylfuratrizine
panfuran acetate

Origin of Product

United States

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